2-(Piperidin-1-yl)propan-1-amine

Overview

Description

2-(Piperidin-1-yl)propan-1-amine is a secondary amine featuring a piperidine ring linked to a propylamine chain via a nitrogen atom. It serves as a key intermediate in synthesizing bioactive molecules targeting viral proteases, ion channels, and receptor ligands . For instance, it has been incorporated into hepatitis C virus (HCV) NS3/4A protease inhibitors and voltage-gated sodium channel (NaV1.7) inhibitors with anticancer activity . Its synthesis typically involves nucleophilic substitution or hydroamination reactions, as demonstrated in protocols utilizing piperidine and propylamine derivatives under controlled conditions .

Preparation Methods

Synthetic Routes for 2-(Piperidin-1-yl)propan-1-amine

Nucleophilic Substitution of Piperidine with 1-Halo-2-propanamine

The most common and direct synthetic route involves the nucleophilic substitution reaction between piperidine and 1-bromo-2-propanamine (or analogous haloalkyl amines). Under basic conditions, the nucleophilic nitrogen of piperidine attacks the electrophilic carbon of the haloalkyl amine, displacing the halide and forming the target compound.

- Reaction conditions: Typically carried out in polar aprotic solvents or ethanol, with bases such as sodium hydroxide or potassium carbonate to neutralize the released hydrogen halide.

- Mechanism: SN2 nucleophilic substitution.

- Advantages: Straightforward, high yield, and scalable for industrial production.

- Industrial adaptation: Continuous flow reactors and catalyst optimization improve yield and purity, minimizing by-products.

$$

\text{Piperidine} + \text{1-bromo-2-propanamine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound} + \text{HBr}

$$

Reductive Amination of 2-(Piperidin-1-yl)propan-1-one

An alternative approach involves reductive amination starting from 2-(piperidin-1-yl)propan-1-one (a ketone intermediate). The ketone is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or catalytic hydrogenation to yield the amine.

- Reaction conditions: Mild temperatures, often in alcoholic solvents.

- Advantages: Allows for selective formation of the amine with fewer side reactions.

- Limitations: Requires preparation of the ketone intermediate.

Cyclization Strategies via Organometallic Chemistry

Advanced synthetic methods reported in academic research involve cyclization of precursors using organometallic catalysts (e.g., palladium complexes) to form substituted piperidines, which can be further functionalized to yield this compound.

- Example: Palladium-catalyzed allylic amination followed by Michael addition and reduction steps.

- Advantages: Enables stereoselective synthesis and access to substituted derivatives.

- Complexity: Multi-step, requiring careful control of reaction conditions.

Reaction Conditions and Optimization

| Method | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Piperidine + 1-bromo-2-propanamine + base | Ethanol, Toluene | 60–90 °C | 75–90 | Industrially favored, scalable |

| Reductive amination | 2-(Piperidin-1-yl)propan-1-one + NaBH4 | Methanol, Ethanol | Room temp to 50 °C | 65–85 | Requires ketone intermediate |

| Organometallic cyclization | Pd-catalyst, allylic amination, Michael add | Various | 25–100 °C | 50–80 | Enables stereoselectivity, complex steps |

Industrial Production Considerations

- Continuous flow synthesis: Enhances reaction control, heat transfer, and scalability.

- Catalyst use: Bases like potassium carbonate or sodium hydroxide facilitate substitution; palladium catalysts enable cyclization.

- Purification: Typically involves extraction, crystallization, or distillation to achieve high purity.

- Environmental impact: Solvent choice and waste management are optimized to reduce environmental footprint.

Research Findings and Applications

- The nucleophilic substitution method remains the most efficient and widely used for producing this compound with high purity and yield.

- Organometallic methods provide access to stereochemically defined piperidine derivatives, useful in medicinal chemistry.

- Reductive amination offers a complementary route when ketone intermediates are available or desired.

- The compound serves as a building block in pharmaceutical synthesis, including analgesic and neuroprotective agents.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic substitution | Piperidine, 1-bromo-2-propanamine, base | SN2 substitution | Simple, high yield, scalable | Requires haloalkyl amine |

| Reductive amination | Ketone intermediate, NaBH4 | Reductive amination | Selective, mild conditions | Multi-step, ketone prep needed |

| Organometallic cyclization | Pd catalyst, allylic amines | Cyclization, amination | Stereoselective, versatile | Complex, multi-step |

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Amides or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

1. Neuroprotective Agents

Research has demonstrated that derivatives of 2-(Piperidin-1-yl)propan-1-amine possess neuroprotective properties. They have shown efficacy in models of focal ischemia, indicating potential use in treating cerebral disorders such as ischemic attacks, dementia (including Alzheimer's disease), and other neurodegenerative conditions .

2. Antiepileptic Properties

Studies indicate that this compound can be effective against convulsive states, with pharmacological testing revealing significant protective effects in models of induced seizures. The data suggest that certain derivatives may serve as potential treatments for epilepsy .

3. Anti-cancer Applications

The compound's derivatives are being explored for their anti-cancer properties, particularly in chemotherapy regimens. They may enhance the effectiveness of existing treatments or serve as standalone agents against specific cancer types .

4. Antimicrobial Activity

Piperidine derivatives, including those related to this compound, have shown promising antimicrobial effects. This includes activity against various pathogens, which positions them as candidates for developing new antibiotics or antifungal agents .

5. Analgesic Effects

Some studies have highlighted the analgesic potential of piperidine derivatives, suggesting they could be useful in pain management therapies .

Neuroprotective Activity Case Study

A study conducted on mice demonstrated the compound's ability to reduce infarction size following induced ischemia. The treatment was administered intraperitoneally at various time intervals post-injury, showcasing its potential for acute therapeutic intervention in stroke scenarios .

Antiepileptic Effects Case Study

In another research setting, the compound was tested for its efficacy against electroshock-induced seizures in mice. The results indicated a significant reduction in the number of convulsions observed after treatment with specific derivatives, suggesting a viable path for developing new antiepileptic drugs .

Comparison Table of Applications

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds or ionic interactions with target sites, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Modifications

The pharmacological and physicochemical properties of 2-(piperidin-1-yl)propan-1-amine are influenced by structural variations in its piperidine ring, alkyl chain length, and substituents. Below is a comparative analysis with closely related compounds:

Table 2: Comparative Pharmacological Data

Key Observations :

Biological Activity

2-(Piperidin-1-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a propanamine backbone with a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, highlighting its effects on different biological systems and potential therapeutic applications.

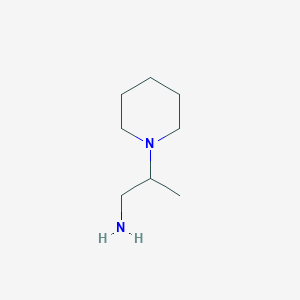

Chemical Structure

The chemical structure of this compound can be represented as:

This structure features a piperidine ring attached to a propanamine chain, contributing to its pharmacological properties.

1. Antiviral Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antiviral properties. A study investigating the activity of various compounds against neurotropic alphaviruses demonstrated that modifications in the structure could enhance antiviral efficacy. The compound's ability to improve cell viability in infected neuronal cells suggests its potential as a therapeutic agent against viral infections .

2. Antitumor Activity

Piperidine derivatives have shown promising antitumor activity. In vitro studies have demonstrated that certain piperidine-based compounds significantly reduce cell viability in cancer cell lines such as HeLa and MDA-MB-231. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use .

3. Receptor Modulation

The compound has been studied for its interaction with various receptors, particularly histamine receptors. Compounds similar to this compound have been shown to exhibit high affinity for the H3 receptor, suggesting potential applications in treating disorders like narcolepsy and obesity by modulating neurotransmitter release .

Study on Antiviral Properties

In a study focused on antiviral agents, researchers synthesized several analogs of piperidine derivatives, including this compound. These compounds were tested against Western equine encephalitis virus (WEEV) and showed significant protective effects in mouse models, highlighting their potential in antiviral therapy .

Anticancer Research

A recent investigation into the antiproliferative effects of piperidine derivatives revealed that this compound exhibited IC50 values ranging from 10 μM to 25 μM against various cancer cell lines. The study concluded that structural modifications enhance biological activity, making these compounds valuable candidates for further development as anticancer agents .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Piperidin-1-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between piperidine and a halogenated propanamine precursor (e.g., 1-bromopropan-2-amine). Key parameters include solvent choice (e.g., THF or DMF), temperature (60–100°C), and stoichiometric ratios (1:1.2 amine:alkyl halide). Catalytic bases like K₂CO₃ may enhance yield by neutralizing HBr byproducts . For purification, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or distillation under reduced pressure is recommended. Yield optimization often requires iterative adjustments to reaction time and temperature .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

- Methodological Answer :

- ¹H NMR : Look for a triplet at δ 2.4–2.6 ppm (N-CH₂ protons), a multiplet at δ 1.4–1.6 ppm (piperidine ring protons), and a broad singlet at δ 1.2–1.4 ppm (NH₂ group, exchangeable).

- ¹³C NMR : Peaks at δ 50–55 ppm (N-CH₂ carbons) and δ 25–30 ppm (piperidine CH₂ groups).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% is typical for research-grade material) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile intermediate in drug discovery, particularly for:

- Neurological targets : Modulating dopamine or serotonin receptors due to its amine and piperidine motifs .

- Antiviral agents : As seen in hepatitis C virus entry inhibitors, where its structural flexibility aids in optimizing binding to viral envelope proteins .

- Ligand design : Acting as a scaffold for metal coordination in catalytic systems (e.g., Pd-catalyzed cross-coupling reactions) .

Advanced Research Questions

Q. How can stereochemical challenges during the synthesis of this compound derivatives be addressed?

- Methodological Answer : Enantiomeric resolution may require chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones). For example, introducing a chiral center via Grignard addition to a ketone intermediate followed by reductive amination can yield enantiomerically enriched products . Dynamic kinetic resolution under catalytic hydrogenation (e.g., Ru-BINAP complexes) is another strategy .

Q. What experimental approaches resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from off-target effects or assay conditions. Systematic solutions include:

- Target validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm receptor specificity .

- Metabolic stability assays : Liver microsome studies (human/rat) to rule out pharmacokinetic variability .

- Structural-activity relationships (SAR) : Modifying the piperidine ring (e.g., N-methylation) or amine chain length to isolate contributions to activity .

Q. How do computational methods enhance the design of this compound-based inhibitors?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like A₂A adenosine receptors. Focus on piperidine-amine interactions with hydrophobic pockets .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability over 100 ns trajectories.

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. What strategies mitigate impurities in scaled-up syntheses of this compound?

- Methodological Answer : Common impurities (e.g., unreacted alkyl halides or piperidine byproducts) are minimized via:

- In-line FTIR monitoring : Detects intermediates in real-time to optimize reaction quenching .

- Crystallization-driven purification : Recrystallize from ethanol/water mixtures (3:1) to remove polar impurities.

- Quality control : LC-MS with electrospray ionization (ESI+) to identify trace contaminants (<0.1%) .

Properties

IUPAC Name |

2-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(7-9)10-5-3-2-4-6-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIIVAXJUCKZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498971 | |

| Record name | 2-(Piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-70-1 | |

| Record name | 2-(Piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.